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The table below summarizes all key quantitative data for Kobe2602 as presented in the research by Shima et

al.

Assay Type Experimental Model Key Findings & Quantitative Data

| In Vitro Binding Assay [1] | Biochemical assay | Ki (inhibition constant): 149 + 55 pM Competitively
inhibits H-Ras-GTP binding to c-Raf-1 RBD. | | Cellular Efficacy [1] [2] | NIH 3T3 cells (transfected with
H-Ras G12V) | ICso for Raf-binding inhibition: ~10 pM ICso for colony formation inhibition: 1.4 pM At 20
PM: Effectively inhibits phosphorylation of downstream MEK and ERK. | | In Vive Antitumor Activity [1]
[2] | Mice with SW480 xenografts (human colon carcinoma, K-ras G12V) | Dosage: 80 mg/kg (oral

administration) Efficacy: 40-50% inhibition of tumor growth. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments that generated the data above.

¢ In Vitro Ras-Raf Competitive Binding Assay [1]: This assay measured the ability of Kobe2602 to
disrupt the interaction between activated Ras (H-Ras-GTP) and the Ras-binding domain (RBD) of its
effector, c-Raf-1. The Ki value was determined from this competitive inhibition data.
¢ Cellular Ras-Raf Interaction and Downstream Signaling [1]:
o Inhibition of Ras-Raf Binding: NIH 3T3 cells overexpressing the oncogenic H-Ras G12V were
treated with Kobe2602 (2 and 20 uM). The amount of c-Raf-1 associated with H-Ras was then
immunoprecipitated and measured to assess the inhibition of cellular Ras-Raf binding.
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o Downstream Pathway Inhibition: In a similar setup, the effect on the MAPK pathway was
evaluated by Western blot analysis. The phosphorylation levels of MEK and ERK, two key
kinases downstream of Raf, were measured after treatment with Kobe2602.

¢ In Vivo Xenograft Model [1] [2]:
o Model Establishment: Mice were implanted with SW480 human colon carcinoma cells, which

carry the oncogenic K-ras G12V mutation.

o Dosing and Measurement: Kobe2602 was administered orally at a dose of 80 mg/kg.

o Efficacy Endpoint: Tumor growth in the treated group was monitored and compared to an
untreated control group to calculate the percentage of tumor growth inhibition.

Mechanism of Action and Signaling Pathway

Kobe2602 is a small-molecule inhibitor discovered through structure-based drug design (SBDD). Its primary
mechanism is to block the interaction between active Ras (Ras*GTP) and its key effector protein, c-Raf-
1 [1]. This prevents the initiation of downstream signaling through the MAPK pathway, which is crucial for

cell proliferation and survival in cancers driven by Ras mutations.

The following diagram illustrates the Ras signaling pathway and the point of inhibition by Kobe2602.
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Interpretation of Findings

¢ Mechanistic Validation: The data confirms that Kobe2602 functions as designed, by directly
inhibiting the Ras-Raf protein-protein interaction, both in a test tube and within cells.

e Cellular Potency: The lower ICso for colony formation (1.4 uM) compared to Raf-binding inhibition
(~10 pM) suggests that sustained disruption of the pathway effectively impairs the transformative
potential of oncogenic Ras.

e Proof-of-Concept In Vivo: The xenograft model provides crucial evidence that oral administration of
Kobe2602 can achieve a meaningful antitumor effect in a live animal model harboring a relevant
KRAS mutation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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